molecular formula C9H7Cl2NO B2680825 N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 1156160-19-8

N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2680825
CAS No.: 1156160-19-8
M. Wt: 216.06
InChI Key: HQKYRJGVQPGZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorophenyl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It belongs to a class of cinnamic acid anilides, which are recognized for their broad-spectrum biological activities and low toxicity. These compounds are characterized by an electron-deficient conjugated system that allows them to act as Michael acceptors, capable of reacting with biological nucleophiles, which underpins their multi-target mechanism of action against resistant pathogens . Research into structurally related N-arylcinnamamides has demonstrated promising activity against a range of Gram-positive bacteria, including reference strains and challenging clinical isolates such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, certain analogues have exhibited strong antimycobacterial properties, effectively inhibiting the growth of strains like Mycobacterium smegmatis and Mycobacterium marinum . Docking studies suggest that the mechanism for this activity may involve the compound binding to the active site of the essential mycobacterial enzyme InhA . Beyond direct antibacterial effects, research indicates that similar compounds can disrupt bacterial biofilm formation and enhance the efficacy of commonly used antibiotics like vancomycin, ciprofloxacin, and tetracycline, suggesting potential for combination therapies . This compound is presented for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling and to conduct all appropriate safety and toxicity assessments in their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYRJGVQPGZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of N 3,5 Dichlorophenyl Prop 2 Enamide

Interactions with Specific Biological Targets

N-(3,5-dichlorophenyl)prop-2-enamide exerts its effects through direct interactions with key biological molecules, leading to the modulation of their functions.

Enzyme Inhibition Studies (e.g., InhA, Arginase)

While specific inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has not been extensively detailed for this compound, the broader class of cinnamamides has been investigated for their potential to target this crucial enzyme involved in mycolic acid biosynthesis. Further research is required to elucidate the direct interaction and inhibitory potency of this compound against InhA.

Studies on a series of chlorinated N-arylcinnamamides have explored their potential as arginase inhibitors. Arginase is a binuclear manganese metalloenzyme that plays a role in the urea cycle. Molecular docking studies of related compounds have suggested that the dichlorinated aromatic rings can orient towards the binuclear manganese cluster in the enzyme's active site mdpi.comnih.gov. The carbonyl function of the cinnamamide scaffold is proposed to form water-mediated hydrogen bonds within the active site, contributing to the inhibitory activity mdpi.comnih.gov. While a specific IC50 value for this compound against arginase is not yet prominently reported, the structure-activity relationship (SAR) studies of the N-arylcinnamamide class suggest its potential for arginase inhibition mdpi.comnih.gov.

Modulation of Key Cellular Pathways (e.g., NF-κB Activation, Photosynthetic Electron Transport)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. While direct studies on this compound's effect on this pathway are limited, research on structurally related cinnamamide derivatives suggests a potential for modulation. Some cinnamamides have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the active p50/p65 dimer mdpi.com. This interference with a key inflammatory pathway highlights a potential mechanism for anti-inflammatory effects.

A significant area of research has been the impact of this compound on photosynthetic electron transport (PET). In studies using spinach chloroplasts, (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide was identified as a potent inhibitor of PET with an IC50 value of 5.1 µM. The mechanism of inhibition is believed to occur on the acceptor side of photosystem II (PSII) mdpi.commdpi.com. This inhibition disrupts the flow of electrons, a critical process for photosynthesis.

Investigation of Antimicrobial Mechanisms

This compound has demonstrated notable activity against a range of microbial pathogens. Understanding the molecular basis of this activity is crucial for its potential development as an antimicrobial agent.

Modes of Action Against Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant S. aureus, Mycobacterium tuberculosis)

Against Staphylococcus aureus, including methicillin-resistant strains (MRSA), the broader class of cinnamamides is thought to exert its antibacterial effect through multiple mechanisms. One proposed mechanism is the inhibition of multidrug efflux pumps, which are proteins that bacteria use to expel antibiotics, thereby contributing to resistance researchgate.netnih.govresearchgate.netplos.org. By inhibiting these pumps, cinnamamides can restore the efficacy of existing antibiotics. Furthermore, in silico studies of some cinnamides suggest that they may target essential enzymes in bacterial fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase (FabH) mdpi.com.

The compound has shown specific activity against Mycobacterium tuberculosis. (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide exhibited a minimum inhibitory concentration (MIC) of 27.38 µM against the H37Rv strain. Mechanistic studies indicate that this compound significantly decreases the metabolic activity of mycobacterial cells nih.govnih.govresearchgate.net. A primary target of many anti-tubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. While direct inhibition of InhA by this specific compound is yet to be definitively established, interference with cell wall synthesis remains a plausible mechanism of action.

Mechanisms of Antifungal Efficacy (e.g., Fusarium avenaceum, Bipolaris sorokiniana)

The antifungal activity of cinnamides has been attributed to their ability to disrupt the fungal cell membrane and interfere with cell wall synthesis nih.gov. A key target in the fungal cell membrane is ergosterol. Some cinnamoyl amides have been shown to interact with ergosterol, leading to membrane disruption nih.gov. Additionally, these compounds can inhibit the synthesis of the fungal cell wall, a structure crucial for maintaining cell integrity nih.gov. While specific studies on the mechanism of this compound against Fusarium avenaceum and Bipolaris sorokiniana are not extensively detailed, these general antifungal mechanisms of cinnamamides are likely to be relevant.

Molecular Basis of Anti-biofilm Formation Activity

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. The ability of some N-aryl amides to inhibit biofilm formation is an area of active investigation. One of the key molecular mechanisms underlying biofilm formation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density nih.govnih.govnih.govnih.govmdpi.commdpi.comresearchgate.net. Some N-acyl homoserine lactone (AHL) analogs, which are structurally related to the signaling molecules used in QS, have been shown to disrupt biofilm formation by interfering with these communication pathways nih.gov. While the specific molecular basis for the anti-biofilm activity of this compound has not been fully elucidated, inhibition of quorum sensing presents a plausible mechanism that warrants further investigation.

Interactive Data Tables

Table 1: Documented Biological Activities of this compound and Related Compounds

Biological Target/Process Specific Compound/Class Finding Reference
Enzyme Inhibition
ArginaseChlorinated N-arylcinnamamidesPotential for inhibition through interaction with the active site's manganese cluster. mdpi.comnih.gov
Cellular Pathway Modulation
Photosynthetic Electron Transport (PET)(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamidePotent inhibitor with an IC50 of 5.1 µM, targeting Photosystem II. mdpi.commdpi.com
NF-κB ActivationCinnamamide DerivativesPotential to inhibit by preventing IκBα degradation. mdpi.com
Antimicrobial Activity
Mycobacterium tuberculosis H37Rv(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMIC of 27.38 µM; decreases mycobacterial cell metabolism. nih.govnih.govresearchgate.net
Staphylococcus aureusCinnamamidesPotential mechanisms include efflux pump inhibition and interference with fatty acid synthesis. researchgate.netnih.govresearchgate.netplos.orgmdpi.com
Antifungal Activity
General FungiCinnamoyl AmidesMechanism likely involves disruption of the cell membrane via interaction with ergosterol and inhibition of cell wall synthesis. nih.gov

Antiplasmodial Activity and Related Molecular Processes

While direct studies on the antiplasmodial activity of this compound against Plasmodium falciparum are not extensively documented in the reviewed literature, the broader class of chalcones and their derivatives, to which this compound is structurally related, has demonstrated notable antimalarial properties. Research into various chalcone derivatives has shown their potential to inhibit the growth of P. falciparum in vitro. For instance, certain sulfonamide chalcone derivatives have been found to be effective antimalarials by inhibiting the formation of β-hematin, a crucial detoxification process for the parasite. One such derivative, 1-[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one, was identified as a potent inhibitor of cultured P. falciparum parasites. These findings suggest that the antimalarial action of chalcones may involve multiple mechanisms.

Furthermore, studies on other structurally related compounds, such as N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles, have shown efficacy in in vivo mouse models of malaria. While these are not direct analogs of this compound, they highlight the potential of compounds with similar structural motifs to exhibit antiplasmodial effects. The investigation into the antiplasmodial properties of various synthetic compounds continues to be a significant area of research in the quest for new malaria treatments.

In Vitro Cellular Responses (Excluding Clinical Human Data)

The cytotoxicity of this compound and related compounds has been a subject of investigation to assess their safety profile at a cellular level. A study evaluating a series of ring-substituted N-arylcinnamamides, which includes (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide, screened the most effective antimicrobial compounds for their cytotoxic effects on the human monocytic cell line, THP-1. The results from this screening indicated that these selected compounds did not exhibit any significant lethal effects on THP-1 cells.

While specific data on the cytotoxicity of this compound in primary porcine monocyte-derived macrophages is not available in the reviewed scientific literature, the lack of significant toxicity in a human cell line like THP-1 is a positive indicator. Further research would be necessary to establish the specific cytotoxic profile of this compound in porcine macrophage models.

Cytotoxicity of Selected N-arylcinnamamides in THP-1 Cells

CompoundCell LineObserved Effect
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide and other effective antimicrobial N-arylcinnamamidesTHP-1No significant lethal effect observed

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, providing insights into cellular viability and proliferation. In the context of antimicrobial research, it can indicate the impact of a compound on microbial metabolism. For (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide, its effect on mycobacterial cell metabolism has been evaluated using the MTT assay.

Effect of (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide on Mycobacterial Cell Metabolism

CompoundMicroorganismAssayResultMIC Value
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosisMTT Assay22.65% decrease in cell metabolism27.38 µM

The potential for new chemical entities to work in concert with existing antimicrobial drugs is a critical area of research, as it can enhance therapeutic efficacy and combat drug resistance. While direct studies on the synergistic effects of this compound with other antimicrobial agents are limited, research on the broader class of N-arylcinnamamides provides promising indications.

Studies have shown that some N-arylcinnamamides have the ability to increase the activity of clinically used antibiotics that have different mechanisms of action. For instance, compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide demonstrated an ability to enhance the efficacy of vancomycin, ciprofloxacin, and tetracycline. This suggests that N-arylcinnamamides may act as adjuvants in combination therapies, potentially by mechanisms that increase the susceptibility of bacteria to conventional antibiotics. Further investigation is warranted to determine if this compound shares this synergistic potential.

Structure Activity Relationship Sar and Molecular Design Principles for N 3,5 Dichlorophenyl Prop 2 Enamide Analogs

Correlative Analysis of Chemical Structure and Observed Biological Efficacy

The foundational principle of structure-activity relationship (SAR) studies lies in the systematic modification of a lead compound's structure to observe the corresponding changes in biological activity. For analogs of N-(3,5-dichlorophenyl)prop-2-enamide, a clear correlation exists between specific structural features and their fungicidal efficacy. The core structure, comprising a 3,5-dichlorinated phenyl ring linked to a propenamide moiety, is considered essential for its baseline activity.

Key modifications and their observed impact on antifungal activity are summarized below:

Modification SiteObservation
N-phenyl Ring The presence and position of substituents on the N-phenyl ring are critical. The 3,5-dichloro substitution pattern is a recurring motif in many active analogs, suggesting its importance for target interaction.
Propenamide Linker The geometry and electronic properties of the α,β-unsaturated amide system play a significant role. Alterations to this linker, such as saturation or substitution, often lead to a decrease in activity.
Substituents on the Propenamide Moiety Introduction of various groups on the β-carbon of the propenamide chain can modulate activity. For instance, aryl or substituted aryl groups at this position have been shown to influence the potency and spectrum of activity.

Detailed research findings indicate that the spatial arrangement of the dichlorophenyl ring relative to the propenamide group is a key determinant of biological response. This suggests a specific binding orientation within the target enzyme or receptor in the fungal cell.

Influence of Substituent Effects on Activity and Selectivity

The nuanced interplay of various substituent effects—including halogenation, lipophilicity, and electronic parameters—profoundly influences the antifungal activity and selectivity of this compound analogs.

Electronic Parameters: The electronic nature of substituents, described by parameters like the Hammett constant (σ), also plays a vital role. Electron-withdrawing groups, such as nitro or cyano groups, can impact the reactivity of the propenamide linker and the binding affinity of the molecule. The electronic properties of substituents on an aromatic ring attached to the β-carbon of the propenamide can modulate the Michael acceptor character of the double bond, which may be involved in covalent bond formation with the target protein.

The following table illustrates the general impact of different substituent properties on the fungicidal activity of this compound analogs:

Substituent PropertyGeneral Effect on ActivityRationale
Halogenation (3,5-dichloro) Generally enhances activityPotentially improves binding affinity through specific interactions and influences electronic properties.
Increased Lipophilicity Can increase or decrease activityOptimal range required for cell penetration without compromising solubility or causing non-specific binding.
Electron-withdrawing Groups Can enhance activityMay modulate the reactivity of the propenamide linker and improve interactions with the target site.
Bulky Substituents Often decreases activityMay cause steric hindrance, preventing proper binding to the target.

Design Principles for the Development of Analogs with Enhanced Potency or Specificity

Based on the established SAR, several key design principles can be formulated for the development of this compound analogs with improved antifungal properties:

Preservation of the Core Scaffold: The this compound core should be maintained as the fundamental pharmacophore.

Systematic Exploration of Substitutions: Further substitutions on the 3,5-dichlorophenyl ring can be explored to fine-tune electronic and steric properties, although this must be done cautiously to avoid disrupting essential interactions.

Modification of the β-Substituent: The group attached to the β-carbon of the propenamide linker offers a prime location for modification to enhance potency and modulate the spectrum of activity. Introducing different substituted aromatic or heterocyclic rings at this position can lead to the discovery of more potent and selective compounds.

Optimization of Physicochemical Properties: A focus on achieving an optimal balance of lipophilicity and aqueous solubility is crucial for ensuring good bioavailability and cellular uptake.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structures of this compound analogs with their observed fungicidal activities. By developing mathematical models based on a training set of compounds with known activities, QSAR can predict the potency of newly designed, untested molecules.

These models typically utilize a variety of molecular descriptors that quantify different aspects of the chemical structure, including:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Electronic descriptors: Quantify the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: Relate to the size and shape of the molecule.

Hydrophobic descriptors: Characterize the lipophilicity of the compound.

A typical QSAR equation might take the form:

log(1/EC50) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where EC50 is the effective concentration for 50% inhibition, and c1, c2, etc., are coefficients determined by statistical regression analysis.

Collaborative Molecular Similarity Analysis (CoMSA) Applications in SAR Elucidation

Collaborative Molecular Similarity Analysis (CoMSA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the structure-activity relationship. CoMSA generates 3D contour maps that visualize the regions around a molecule where modifications are likely to influence biological activity. These maps highlight areas where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For the this compound series, CoMSA studies can reveal:

Steric Contour Maps: Green contours may indicate regions where bulky groups are favored, while yellow contours might suggest areas where steric bulk is detrimental to activity. This can guide the placement and size of substituents.

Electrostatic Contour Maps: Blue contours often represent areas where positive electrostatic potential is beneficial, while red contours indicate regions where negative potential is preferred. This information is crucial for designing interactions with the target protein.

By aligning a series of active and inactive analogs and analyzing their common and differing molecular fields, CoMSA provides intuitive, visual feedback for the medicinal chemist. This approach has been instrumental in elucidating the SAR of complex molecules and in the rational design of new derivatives with enhanced potency. For this compound analogs, CoMSA can help to rationalize the observed importance of the 3,5-dichloro substitution and guide the design of novel substituents on the propenamide moiety to optimize interactions with the fungal target.

Computational and Theoretical Studies on N 3,5 Dichlorophenyl Prop 2 Enamide

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. For N-(3,5-dichlorophenyl)prop-2-enamide, molecular docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

These investigations typically involve docking the 3D structure of this compound into the binding sites of various receptors. The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. For instance, docking studies of analogous compounds have shown that the dichlorophenyl ring can fit into hydrophobic pockets of a binding site, while the amide group can act as a hydrogen bond donor and acceptor. The binding energy, calculated from these docking simulations, provides an estimate of the binding affinity of the compound for the receptor. This information is invaluable for optimizing the structure of this compound to enhance its binding affinity and selectivity for a specific target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These calculations provide a detailed understanding of the distribution of electrons within this compound and its reactivity towards other molecules.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO across the molecule can identify the regions most likely to be involved in electron donation and acceptance, respectively. Furthermore, the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This information is vital for predicting how this compound might interact with biological macromolecules at an electronic level.

Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., log P, log D)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to develop mathematical models that predict the biological activity of compounds based on their chemical structure. For this compound, various molecular descriptors relevant to its biological activity, particularly its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), can be predicted using computational methods. nih.gov

Lipophilicity, a key determinant of a drug's membrane permeability and solubility, is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. acdlabs.com For ionizable compounds, the distribution coefficient (log D) at a specific pH is a more relevant descriptor. acdlabs.com Other important descriptors include molecular weight, polar surface area (PSA), number of hydrogen bond donors and acceptors, and rotatable bonds. These descriptors are often used to assess the "drug-likeness" of a compound, for example, by applying Lipinski's Rule of Five. acdlabs.com Computational tools can quickly calculate these descriptors for this compound and its analogs, aiding in the early stages of drug development by flagging potential issues with oral bioavailability. mdpi.com

Below is an interactive data table of some predicted molecular descriptors for a closely related compound, (E)-3-(3,5-dichlorophenyl)prop-2-enamide. nih.gov

DescriptorValue
Molecular Weight 216.06 g/mol
XLogP3-AA 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 214.9904692 Da
Topological Polar Surface Area 29.1 Ų

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. A pharmacophore model can be developed based on the structure of a known active ligand like this compound.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov This approach allows for the rapid and cost-effective discovery of new chemical scaffolds that can serve as starting points for the development of new drugs. For this compound, this method can be instrumental in identifying diverse analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

Molecular Dynamics Simulations to Understand Compound Dynamics and Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the behavior of this compound within the binding site of a receptor, MD simulations can assess the stability of the binding pose predicted by docking.

MD simulations can reveal how the ligand and receptor adapt to each other's presence, the role of water molecules in the binding interface, and the conformational changes that may occur upon binding. The trajectories generated from MD simulations can be analyzed to calculate binding free energies with higher accuracy than docking scores. For this compound, these simulations can provide a deeper understanding of the thermodynamics and kinetics of its interaction with a biological target, which is critical for rational drug design.

Environmental and Biological Degradation Pathways of N 3,5 Dichlorophenyl Prop 2 Enamide

Metabolic Transformations in Model Biological Systems (in vitro or microbial, not human)

There is currently no available scientific literature detailing the metabolic transformations of N-(3,5-dichlorophenyl)prop-2-enamide in any model biological systems, either in vitro or through microbial studies. Research on the metabolism of the structurally related but distinct compound, acrylamide (B121943), shows that it can be metabolized by hepatic enzymes and conjugated with glutathione. However, these findings cannot be directly extrapolated to this compound due to the presence of the N-substituted dichlorophenyl group, which significantly alters the molecule's properties.

Pathways of Environmental Abiotic Degradation (e.g., Photolysis, Hydrolysis)

No studies were found that investigate the abiotic degradation of this compound. Consequently, there is no information on its susceptibility to environmental degradation processes such as photolysis (degradation by light) or hydrolysis (degradation by water). The stability of the amide bond and the influence of the dichlorophenyl ring on these processes for this specific compound remain uncharacterized. For comparison, the hydrolysis of some N-alkylacrylamide copolymers has been studied, but this information is not specific to the title compound.

Biotic Degradation Mechanisms by Microorganisms or Plant Systems

There is a lack of research on the biotic degradation of this compound by microorganisms or plant systems. While some bacteria, such as Pseudomonas sp., are known to degrade the basic acrylamide monomer by utilizing it as a carbon and nitrogen source through the action of an amidase enzyme, it is unknown if similar pathways are effective for the degradation of this compound. The presence of the chlorinated phenyl group may significantly impact its bioavailability and susceptibility to microbial enzymes.

Characterization of Degradation Products and Metabolites

As there are no studies on the degradation of this compound, no degradation products or metabolites have been identified or characterized. Therefore, it is not possible to provide a list or table of such compounds.

Advanced Analytical Methodologies in N 3,5 Dichlorophenyl Prop 2 Enamide Research

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic techniques are paramount for determining the molecular structure of novel derivatives of N-(3,5-dichlorophenyl)prop-2-enamide. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This allows researchers to map the carbon-hydrogen framework, confirm the presence of functional groups, and establish the stereochemistry of the compound.

Mass Spectrometry (MS) is a complementary technique that provides highly accurate molecular weight information, enabling the determination of the elemental composition of a compound. High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different chemical formulas. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure and the connectivity of its constituent parts. For instance, predicted mass spectrometry data for derivatives like (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can provide crucial data points for its characterization, including mass-to-charge ratios (m/z) for various adducts and its predicted collision cross-section. uni.lu

Table 1: Predicted Mass Spectrometry Data for (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) Ų
[M+H]⁺382.06075183.8
[M+Na]⁺404.04269193.6
[M+K]⁺420.01663187.8
[M+NH₄]⁺399.08729197.5
[M-H]⁻380.04619190.6

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a versatile method used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. By passing the compound through a column packed with a stationary phase, different components are separated based on their differential interactions, allowing for the detection and quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile compounds. In a study on a related compound, N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl)propanamide, a GC method was developed for its determination in serum. nih.gov The method involved a detailed extraction process to isolate the compound from the complex biological matrix, followed by analysis on a specific GC column. nih.gov This approach demonstrated high sensitivity, with the ability to detect concentrations as low as 1 ng/mL, showcasing the power of chromatography in quantitative analysis and purity assessment. nih.gov

Table 2: Example of Gas Chromatography Conditions for a Related Dichlorophenyl Propanamide Derivative nih.gov
ParameterSpecification
TechniqueGas Chromatography-Electron Capture (GC-EC)
Column3% OV-17 on 100/120 mesh Supelcoport
Column Dimensions2-m x 2-mm i.d. glass column
TemperatureIsothermal at 195°C
Sample PreparationLiquid-liquid extraction from alkalinized serum (pH ~13) with toluene, back-extraction into acid (pH ~1), and final extraction into toluene.
Sensitivity1 ng/mL

Single-Crystal X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional structure of a crystalline compound. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com The analysis yields a detailed electron density map, from which the exact positions of atoms can be determined, providing unambiguous information on bond lengths, bond angles, and torsional angles. rigaku.com

While the crystal structure for this compound itself is not detailed in the provided results, extensive crystallographic studies have been performed on closely related N-(3,5-dichlorophenyl) amides. For example, the structures of N-(3,5-Dichlorophenyl)benzamide and N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide have been determined. nih.govnih.gov These studies reveal critical structural parameters, such as the dihedral angles between the aromatic rings and the conformation of the amide linkage. nih.govnih.gov In N-(3,5-Dichlorophenyl)benzamide, the benzoyl and aniline (B41778) rings form a dihedral angle of 58.3 (1)°. nih.gov In N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and aniline rings is 71.92 (10)°. nih.gov Such data is crucial for understanding intermolecular interactions, like the N—H⋯O hydrogen bonds that link molecules into chains or dimers within the crystal lattice. nih.govnih.gov

Table 3: Comparative Crystal Data for Related N-(3,5-dichlorophenyl) Compounds
ParameterN-(3,5-Dichlorophenyl)benzamide nih.govN-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide nih.gov
Molecular FormulaC₁₃H₉Cl₂NOC₁₂H₈Cl₂N₂O₄S
Molecular Weight266.11347.16
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/c
a (Å)13.520 (1)-
b (Å)9.9929 (8)-
c (Å)9.4447 (7)-
β (°)106.357 (9)-
Volume (ų)1224.37 (16)-
Z42

Emerging Research Frontiers and Future Directions for N 3,5 Dichlorophenyl Prop 2 Enamide

Development of Novel Therapeutic Lead Compounds with Defined Molecular Targets (Non-Clinical Focus)

The core structure of N-(3,5-dichlorophenyl)prop-2-enamide serves as a valuable starting point for the development of new therapeutic agents. Research into structurally related compounds has identified specific molecular targets, providing a foundation for designing new molecules with high efficacy and selectivity. A notable area of investigation is the antiandrogenic activity demonstrated by related structures.

For instance, the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) has been shown to act as an antiandrogen. nih.gov In vitro studies revealed that NDPS can inhibit 5-dehydrotestosterone (DHT)-induced androgen receptor (AR) activity. nih.gov Further non-clinical in vivo studies in rats corroborated these findings, showing that administration of NDPS led to a significant decrease in the weight of androgen-sensitive tissues such as the seminal vesicles, ventral prostate, and Cowper's glands. nih.gov This antiandrogenic effect is attributed, at least in part, to the compound's ability to antagonize the androgen receptor. nih.gov

This demonstrated interaction with a key receptor in hormone-dependent pathways highlights the potential for the N-(3,5-dichlorophenyl)amide scaffold to be optimized as a lead structure for developing therapeutics targeting androgen-related pathologies. The focus of such non-clinical development would be on modifying the core structure to enhance affinity and specificity for the androgen receptor or other identified molecular targets, while minimizing off-target effects.

Table 1: Molecular Targets of N-(3,5-dichlorophenyl) Analogs in Therapeutic Research
Analog StructureMolecular TargetObserved Effect (Non-Clinical)Reference
N-(3,5-dichlorophenyl)succinimideAndrogen Receptor (AR)Antagonistic activity; inhibition of DHT-induced AR activation and reduction in weight of androgen-dependent organs. nih.gov

Applications in Agrochemical Science (e.g., Herbicide or Fungicide Development)

The N-(3,5-dichlorophenyl)amide framework is prominent in the field of agrochemical research, particularly in the development of fungicides. Many commercial fungicides are based on this chemical class, and ongoing research seeks to discover novel derivatives with improved potency, broader spectrum of activity, and novel modes of action to combat pathogen resistance.

Compounds containing the dichlorophenylamide moiety have a well-established history as fungicides. nih.gov The broader class of carboxamides has been a fertile ground for the discovery of agrochemicals, including fungicides that target specific cellular processes in pathogenic fungi. mdpi.com A primary target for many modern fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH), which is a crucial component of the mitochondrial electron transport chain. mdpi.com The development of novel SDH inhibitors is a major focus of fungicide research. mdpi.com

The design strategy for new agrochemicals often involves splicing active substructures. nih.gov For example, research into novel fungicides has explored combining heterocycles like nicotinic acid or thiophene (B33073) with other pharmacophores to create compounds with high efficacy against plant pathogens such as cucumber downy mildew. nih.gov The this compound structure can be considered a key building block in the design of next-generation fungicides, with research focusing on structural modifications to enhance efficacy against a wide range of fungal phytopathogens. researchgate.net

Table 2: Application of Phenyl Amide Scaffolds in Agrochemical Research
Compound Class/ScaffoldAgrochemical ApplicationExample Target/PestReference
N-(3,5-dichlorophenyl)succinimideFungicideNot specified in source nih.gov
N-(alkoxy)-diphenyl ether carboxamidesFungicide (SDH Inhibitor)Rhizoctonia solani mdpi.com
N-(thiophen-2-yl) nicotinamidesFungicidePseudoperonospora cubensis (Cucumber Downy Mildew) nih.gov
Trifluoromethylphenyl amidesFungicideColletotrichum species, Botrytis cinerea researchgate.net

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule with a specific biological activity that can be used as a tool to study cellular pathways and protein function. Given the defined interaction of N-(3,5-dichlorophenyl) analogs with specific molecular targets like the androgen receptor, this compound and its derivatives hold significant potential for development as chemical probes.

By interacting specifically with the androgen receptor, these compounds can be used to modulate its activity in non-clinical biological systems. nih.gov This allows researchers to investigate the downstream consequences of androgen receptor antagonism, helping to dissect complex signaling cascades and understand the receptor's role in various physiological and pathological processes. The utility of such a probe lies in its ability to produce a predictable and target-specific effect, thereby enabling the elucidation of gene function and pathway regulation. The development of a potent and selective this compound-based probe could provide a valuable tool for basic research in endocrinology and molecular biology.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, modern research is moving beyond single-endpoint assays towards a more holistic, systems-level approach. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method for achieving a comprehensive mechanistic understanding.

Transcriptomics, for example, can reveal how a compound alters gene expression on a global scale. Studies on the related compound N-(3,5-dichlorophenyl)succinimide have already utilized targeted gene expression analysis via real-time PCR to measure its impact on androgen-responsive genes. nih.gov Specifically, it was found to decrease the expression of prostate-specific binding protein polypeptide C3 (PBP C3), providing a more detailed picture of its mechanism of antiandrogenic action. nih.gov

Future research could expand on this by using RNA-sequencing (RNA-Seq) to capture the entire transcriptomic landscape following exposure to this compound. Proteomics would identify changes in protein levels and post-translational modifications, while metabolomics would analyze shifts in cellular metabolites. By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel molecular targets, and uncover potential off-target effects, leading to a more complete understanding of its biological impact.

Advanced In Silico Modeling and Artificial Intelligence for Predictive Research and Analog Design

Computational approaches are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. In silico modeling, molecular docking, and artificial intelligence (AI) are being applied to predict the properties, activities, and potential toxicities of compounds like this compound and to guide the design of superior analogs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, such as a small molecule inhibitor binding to a protein's active site. mdpi.com This method is used to rationalize structure-activity relationships and to design novel inhibitors, for instance, in the development of new fungicides targeting succinate dehydrogenase. mdpi.com

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of a molecule, while predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) help in evaluating its drug-like properties early in the discovery process. nih.gov Public databases like PubChem provide computationally predicted data for many compounds, including various N-(dichlorophenyl)prop-2-enamide derivatives, offering insights into properties such as lipophilicity (XlogP) and molecular size. uni.luuni.lu

The integration of AI and machine learning with these computational chemistry tools allows for the rapid screening of virtual libraries containing thousands of potential analogs. These advanced models can learn from existing structure-activity relationship data to predict the biological activity of new designs, significantly reducing the time and cost associated with synthesizing and testing new compounds, thereby streamlining the development of novel therapeutics and agrochemicals based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing N-(3,5-dichlorophenyl)prop-2-enamide and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions. For example, (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was prepared by reacting 3-(trifluoromethyl)cinnamic acid derivatives with 3,5-dichloroaniline under microwave-assisted conditions to enhance reaction efficiency . Another approach involves cyanamide intermediates: N-(3,5-dichlorophenyl)cyanamide was synthesized by treating 3,5-dichloroaniline with cyanogen bromide in the presence of NaOH, achieving a 97% yield . Key steps include purification via recrystallization and structural validation using NMR and HRMS.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For molecular weight determination and purity assessment (e.g., LC-MS confirmed a derivative with m/z 377.23) .

Q. How is the antimicrobial activity of these compounds evaluated in vitro?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard. For example, derivatives like (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide showed MICs of 0.15–5.57 µM against Staphylococcus aureus using broth microdilution methods . Activity is often correlated with substituent electronegativity (e.g., trifluoromethyl groups enhance membrane penetration).

Q. What in vivo models are used to assess acute toxicity?

  • Methodological Answer : Rodent models (e.g., Fischer 344 or Sprague-Dawley rats) are employed to study nephrotoxicity and hepatotoxicity. For example, acute dosing of N-(3,5-dichlorophenyl)succinimide in rats revealed dose-dependent renal tubular necrosis, assessed via serum creatinine and histopathology . Recovery studies involve longitudinal monitoring of renal function over 7–14 days.

Advanced Research Questions

Q. How do structural modifications influence the lipophilicity and bioavailability of these compounds?

  • Methodological Answer : Lipophilicity (logP/logD) is predicted using software (e.g., ACD/Percepta) and validated experimentally via reversed-phase HPLC. For example, replacing chlorine with trifluoromethyl groups increased logP from 3.27 to 5.72, enhancing membrane permeability but potentially reducing aqueous solubility . Discrepancies between predicted and experimental values (e.g., ortho-substituent steric effects) highlight the need for empirical validation.

Q. What metabolic pathways are observed for this compound derivatives in mammals?

  • Methodological Answer : In rats, procymidone (a related fungicide) undergoes hydroxylation at the cyclopropane ring, forming metabolites like PCM-CH2OH and PA-CH2OH, detected in plasma and liver via HPLC-MS/MS . Comparative studies in human hepatocytes are recommended to assess species-specific metabolism.

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., bacterial strain virulence, culture media). Standardized protocols (e.g., CLSI guidelines for MIC assays) and internal controls (e.g., reference antibiotics) mitigate this. For example, conflicting MICs for anti-enterococcal activity were resolved by repeating assays under anaerobic conditions .

Q. What strategies optimize the environmental stability of these compounds for agricultural use?

  • Methodological Answer : Stability is assessed via photolysis and hydrolysis studies. For instance, derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit prolonged half-lives in soil (>30 days) compared to unsubstituted analogs. Formulation with UV stabilizers (e.g., benzotriazoles) further enhances field persistence .

Q. How does protein binding affect the pharmacokinetics of this compound analogs?

  • Methodological Answer : Plasma protein binding (PPB) is quantified using equilibrium dialysis or ultrafiltration. High PPB (>95%) observed for trifluoromethyl derivatives correlates with reduced free drug concentrations, necessitating dose adjustments in vivo. Computational modeling (e.g., molecular docking) identifies binding hotspots on albumin .

Q. What mechanisms underlie microbial resistance to these compounds?

  • Methodological Answer :
    Resistance in Candida albicans and Aspergillus spp. is linked to overexpression of efflux pumps (e.g., ABC transporters) and target-site mutations (e.g., altered cytochrome P450 enzymes). Combinatorial therapy with pump inhibitors (e.g., verapamil) restores susceptibility in resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.